molecular formula C16H18N2O5S B3554070 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide

Cat. No.: B3554070
M. Wt: 350.4 g/mol
InChI Key: KMAYDDXBDXUJQI-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a 3,4-dimethoxyaniline moiety, which is further linked to an acetamide group

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-22-14-9-8-12(10-15(14)23-2)18(11-16(17)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAYDDXBDXUJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide typically involves the reaction of 3,4-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The resulting intermediate is then reacted with chloroacetamide under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition can disrupt cellular metabolism, leading to cell death. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for targeted cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide
Reactant of Route 2
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetamide

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